3-Hydroxydiphenylamine
Overview
Description
3-Hydroxydiphenylamine, also known as 3-(Phenylamino)phenol or m-Anilinophenol, is a substituted aniline with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of both hydroxyl and amino groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxydiphenylamine can be synthesized through various methods. One common approach involves the reaction of aniline with resorcinol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials, such as aniline and resorcinol, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxydiphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anilines and phenols.
Scientific Research Applications
3-Hydroxydiphenylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of antioxidants, stabilizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Hydroxydiphenylamine involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzymatic activity and influence biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Hydroxydiphenylamine: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and applications.
4-Hydroxydiphenylamine: Another positional isomer with unique chemical properties.
N-Phenylhydroxylamine: A related compound with an additional hydroxyl group on the nitrogen atom.
Uniqueness: 3-Hydroxydiphenylamine stands out due to its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
3-anilinophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACNGSDAFKTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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DSSTOX Substance ID |
DTXSID1025431 | |
Record name | 3-Hydroxy-N-phenylaniline | |
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Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992) | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Boiling Point |
644 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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CAS No. |
101-18-8 | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Record name | 3-Hydroxydiphenylamine | |
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Record name | 3-Hydroxy-N-phenylaniline | |
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Record name | 3-Hydroxydiphenylamine | |
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Record name | Phenol, 3-(phenylamino)- | |
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Record name | 3-Hydroxy-N-phenylaniline | |
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Record name | m-anilinophenol | |
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Record name | m-anilinophenol | |
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Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Melting Point |
178 to 180 °F (NTP, 1992) | |
Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-hydroxydiphenylamine be used in the synthesis of organic compounds with potential applications in material science?
A1: Yes, this compound serves as a key building block in organic synthesis. For example, it's been used to create derivatives like 2-(7-(3-hydroxydiphenylamino)-9,9-diethyl-2-fluorenyl)benzothiazole and 2-(7-(3-hydroxydiphenylamino)-9,9-diethyl-2-fluorenyl)benzoxazole. These compounds, synthesized via a microwave-assisted method [], could have potential applications in materials science due to their unique structures and properties, although further research is needed to explore these applications.
Q2: How does this compound react with thionyl chloride?
A2: The reaction of this compound with thionyl chloride leads to the formation of 1,3,7,9-tetrachloro-2-hydroxyphenothiazine []. This reaction highlights the potential of this compound as a precursor for synthesizing phenothiazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Q3: What is the role of this compound in rubber compounding?
A3: this compound can function as a methylene acceptor in rubber compounds []. This property allows it to participate in crosslinking reactions with methylene donors, ultimately influencing the vulcanization process and affecting the final properties of the rubber material, such as its elasticity and strength.
Q4: Are there any known catalytic applications for this compound?
A4: While the provided research papers don't directly focus on catalytic applications of this compound, its use in synthesizing substituted phenothiazines [] opens possibilities. Phenothiazines are known for their potential as catalysts in various chemical reactions, so further research may explore the catalytic potential of this compound derivatives.
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